活性红227

描述

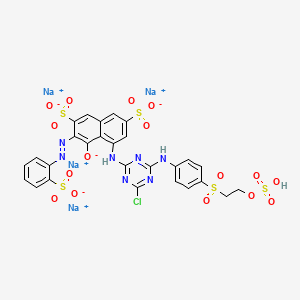

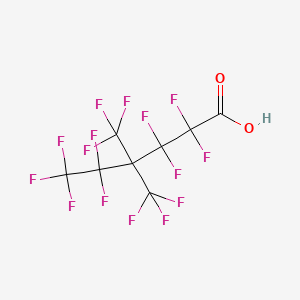

C.I.Reactive Red 227, also known as Reactive Red 2BN or Reactive Red M-2BE, is a type of dye that belongs to the single azo class . It has a molecular formula of C27H18ClN7Na4O16S5 and a molecular weight of 984.21 . The CAS Registry Number is 23354-53-2 .

Synthesis Analysis

The synthesis of C.I.Reactive Red 227 involves several steps. The 2-Aminobenzenesulfonic acid is diazotized in alkaline conditions and coupled with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. This is then condensed with 2,4,6-Trichloro-1,3,5-triazine. The condensation product is further condensed with 2-(3-Aminophenylsulfonyl)ethyl hydrogen sulfate .Molecular Structure Analysis

The molecular structure of C.I.Reactive Red 227 is based on a single azo class . Azo compounds are characterized by the functional group R-N=N-R’, where R and R’ can be either aryl or alkyl. The azo group is the part of the molecule where the azo dye’s color is primarily produced.Chemical Reactions Analysis

Reactive dyes like C.I.Reactive Red 227 are chromophores that contain pendant groups capable of forming covalent bonds with nucleophilic sites in fibrous substrates . This property allows them to be used in dyeing processes, particularly for cellulosic fibers .Physical And Chemical Properties Analysis

C.I.Reactive Red 227 is a colorful red dye with a blue light . It is soluble in water . More detailed physical and chemical properties may require specific experimental measurements.科学研究应用

C.I. 酸性红73与DNA的分子对接研究

C.I. 酸性红73是C.I. 活性红227的同类物,已对其与DNA的相互作用进行了研究。利用分子对接技术,研究人员发现该染料可以与DNA的小沟相互作用,显示出序列选择性和插入结合能力。这项研究为进一步的分子动力学模拟和染料的毒理学研究提供了有价值的见解 (郭,岳,& 高,2011)。

偶氮染料的电化学降解

研究了C.I. 活性红195(与C.I. 活性红227相似的染料)的电化学降解。本研究探讨了电流密度、pH值和染料浓度等变量对染料矿化效率的影响,为潜在的水处理和染料降解工艺提供了一条途径 (宋等人,2010)。

阴极溶出伏安法分析偶氮染料

阴极溶出伏安法已被用于检测纳摩尔水平的活性染料,例如C.I.活性红120,证明了在分析类似染料(如C.I.活性红227)时具有潜在应用 (瓜拉蒂尼,福格,& 扎诺尼,2001)。

臭氧化偶氮染料的分解途径

对臭氧化过程中水解的C.I.活性红120的分解途径和反应中间体的研究提供了可能与C.I.活性红227相关的见解。本研究提供了关于废水处理应用中降解过程的详细信息 (张,耶迪勒,& 梁,2007)。

活性炭的吸附行为

研究了包括C.I.活性红4在内的各种活性染料在不同条件下在活性炭上的吸附行为,揭示了对废水处理和环境修复的重要意义,适用于C.I.活性红227等染料 (Al-Degs、El‐Barghouthi、El-Sheikh 和 Walker,2008)。

作用机制

未来方向

The future directions in the field of reactive dyes, including C.I.Reactive Red 227, involve improving dye-fiber fixation efficiency, especially when dyeing full shades on cellulosic fibers . Potential solutions include multi-functional reactive dyes, cationic reactive dyes, or cellulose fiber modification .

属性

IUPAC Name |

tetrasodium;5-[[4-chloro-6-[4-(2-sulfooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-4-oxido-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22ClN7O16S5.4Na/c28-25-31-26(29-15-5-7-16(8-6-15)52(37,38)10-9-51-56(48,49)50)33-27(32-25)30-19-13-17(53(39,40)41)11-14-12-21(55(45,46)47)23(24(36)22(14)19)35-34-18-3-1-2-4-20(18)54(42,43)44;;;;/h1-8,11-13,36H,9-10H2,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H2,29,30,31,32,33);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGWIBHAZTZHMR-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)NC5=CC=C(C=C5)S(=O)(=O)CCOS(=O)(=O)O)Cl)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18ClN7Na4O16S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

984.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C.I.Reactive Red 227 | |

CAS RN |

23354-53-2 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-[[4-chloro-6-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aS,13bS,14aR)-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydro-5,14-ethanoindolo[2',3':3,4]pyrido[1,2-g][1,6]naphthyridine](/img/structure/B1494669.png)

![7-Oxa-2-azaspiro[3.5]nonane-2-carboxylic acid, 1-oxo-, 1,1-diMethylethyl ester](/img/structure/B1494673.png)

![1-(Oxan-4-yl)-6-[(1R)-1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1494680.png)

![(4AR,6R,7S,8S,8aR)-7-(benzyloxy)-8-(2-methoxybenzyl)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B1494692.png)

![2-({2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}methylene)-1,3-cyclohexanedione](/img/structure/B1494693.png)

![N-(4-chlorophenyl)-N'-[1-(2-phenylhydrazino)-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea](/img/structure/B1494695.png)

![(4AR,6S,7R,8S,8aR)-8-(naphthalen-2-ylmethoxy)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl benzoate](/img/structure/B1494698.png)

![2-[3-Fluoro-5-(trifluoromethyl)thiophen-2-yl]-2-methylpropanoic acid](/img/structure/B1494713.png)